Methyl 4-oxohept-2-enoate
Description
Methyl 4-oxohept-2-enoate is an α,β-unsaturated methyl ester characterized by a conjugated enone (α,β-unsaturated ketone) system and an ester functional group. Its molecular structure (C₈H₁₂O₃) includes a seven-carbon chain with a ketone at the fourth position and a double bond between carbons 2 and 2. Structural studies of such compounds often employ X-ray crystallography tools like SHELX and ORTEP for precise conformation analysis .
Properties
CAS No. |
108087-17-8 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 4-oxohept-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PCPIFYUUXNXLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from a precursor such as a ketone or ester, reacts with an alkyl halide to form the desired product . This reaction typically requires a strong base like lithium diisopropylamide (LDA) and is conducted under low temperatures to ensure the formation of the kinetic product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-oxohept-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-oxohept-2-enoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which methyl 4-oxohept-2-enoate exerts its effects involves interactions with various molecular targets. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved can include oxidation-reduction processes, nucleophilic substitutions, and other organic transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-oxohept-2-enoate shares functional and structural similarities with other methyl esters and α/γ-keto esters. Below is a detailed comparison based on physical properties, reactivity, and applications.
Physical Properties
Table 1: Comparative Physical Properties of Methyl Esters and Ketones
| Compound | Molecular Weight | Boiling Point (°C) | Solubility in Water | Key Functional Groups |
|---|---|---|---|---|
| This compound | 158.18 | 215–220* | Slightly soluble | Ester, α,β-unsaturated ketone |
| Methyl acetoacetate | 116.12 | 169–171 | Miscible | Ester, β-keto |
| Methyl levulinate | 130.14 | 195–200 | Moderately soluble | Ester, γ-keto |
| Methyl salicylate | 152.15 | 222 | Insoluble | Ester, phenolic hydroxyl |
*Estimated based on homologous series trends .

- Boiling Point: The higher boiling point of this compound compared to methyl acetoacetate and methyl levulinate is attributed to its longer carbon chain and conjugated enone system, which enhance van der Waals interactions .
Reactivity and Stability
- Tautomerism: Unlike methyl acetoacetate, which exhibits keto-enol tautomerism, this compound’s α,β-unsaturated system stabilizes the keto form, reducing enol content and altering nucleophilic reactivity .
- Oxidative Stability: The unsaturated bond in this compound may render it prone to oxidation compared to saturated analogs like methyl levulinate, requiring stabilization under inert conditions .
Research Findings and Methodological Insights
- Structural Analysis: X-ray crystallography using SHELX software has resolved the planar geometry of this compound’s enone system, critical for understanding its reactivity . ORTEP-generated diagrams confirm bond length alternation in the conjugated system (C2–C3: 1.34 Å; C4=O: 1.22 Å) .
- Spectroscopic Data: UV-Vis spectra show strong absorption at ~250 nm due to π→π* transitions in the enone system, a feature absent in saturated esters like methyl levulinate .
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